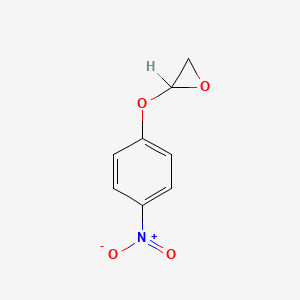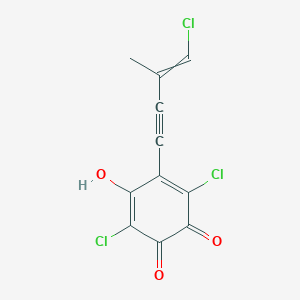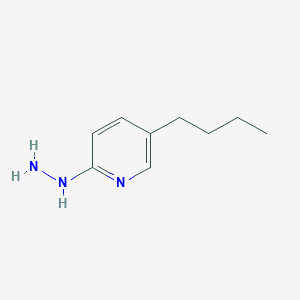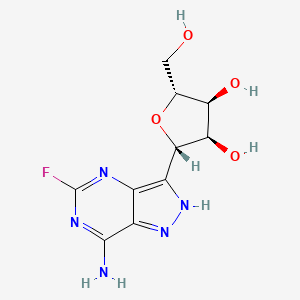![molecular formula C15H16N2OS B1203855 3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one](/img/structure/B1203855.png)
3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one is a member of quinazolines.
Scientific Research Applications
Chemical Transformations and Synthesis : Markosyan et al. (2018) described the transformation of related chemical structures, leading to various derivatives including those linked through a CH2S bridge. This research highlights the compound's potential in synthetic organic chemistry (Markosyan et al., 2018).
Antileishmanial Activity : Agarwal et al. (2009) synthesized novel quinazoline derivatives, including structures similar to the compound , and tested them for antileishmanial activity. This suggests potential biological applications (Agarwal et al., 2009).
Anticancer and Antitumor Activities : Markosyan et al. (2015) and Markosyan et al. (2019) reported the synthesis of similar compounds with notable anti-monoamine oxidase and antitumor activities. These studies indicate the compound's relevance in developing new anticancer therapies (Markosyan et al., 2015), (Markosyan et al., 2019).
Antimicrobial and Antiviral Properties : Mohamed et al. (2012) synthesized dihydrobenzo[h]quinazoline derivatives and found that many displayed good anticancer and antiviral activities, suggesting the compound's utility in antimicrobial and antiviral research (Mohamed et al., 2012).
Intramolecular Electrophilic Cyclization : Kut et al. (2020) explored the reaction of a similar compound with halogens, leading to various fused quinazolinium derivatives. This study contributes to the understanding of the compound's behavior in chemical reactions (Kut et al., 2020).
Antiplatelet and Antiphlogistic Activities : Brullo et al. (2012) synthesized derivatives and evaluated their antiplatelet and anti-inflammatory activities. This research demonstrates potential therapeutic applications (Brullo et al., 2012).
properties
Product Name |
3,5,5-Trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3,5,5-trimethyl-2-sulfanylidene-1,6-dihydrobenzo[h]quinazolin-4-one |
InChI |
InChI=1S/C15H16N2OS/c1-15(2)8-9-6-4-5-7-10(9)12-11(15)13(18)17(3)14(19)16-12/h4-7H,8H2,1-3H3,(H,16,19) |
InChI Key |
QESSEGSTHNDARV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=S)N3)C)C |
solubility |
3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



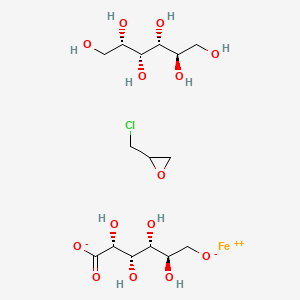
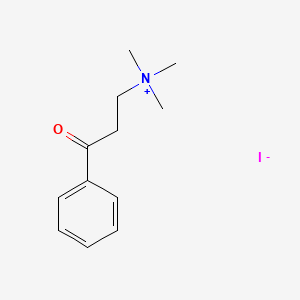
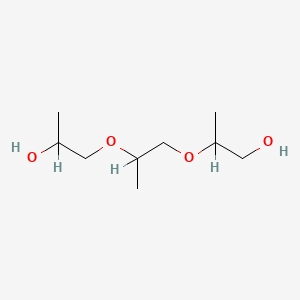
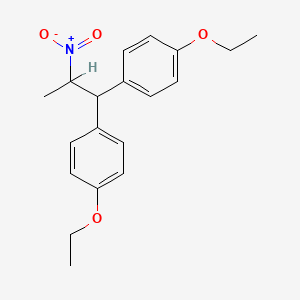
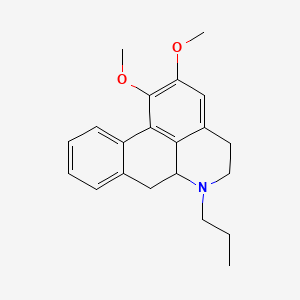
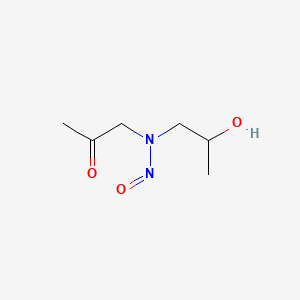
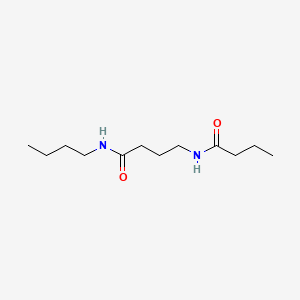

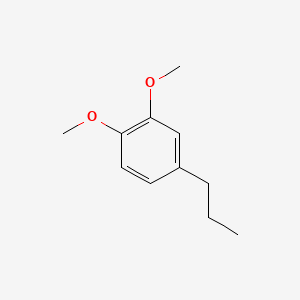
![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)
